2-Chloro-2-(chlorodifluoromethoxy)-1,1,1-trifluoroethane, (S)-
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Overview
Description
2-Chloro-2-(chlorodifluoromethoxy)-1,1,1-trifluoroethane, (S)- is a fluorinated organic compound. It is known for its unique chemical properties, which make it valuable in various industrial and scientific applications. The compound’s structure includes multiple halogen atoms, contributing to its reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-2-(chlorodifluoromethoxy)-1,1,1-trifluoroethane typically involves the difluoromethylation of precursor compounds. One common method is the reaction of 2-hydroxychalcones with sodium 2-chloro-2,2-difluoroacetate under specific conditions. This reaction is carried out in the presence of tetrabutylammonium bromide and potassium carbonate in N,N-dimethylformamide at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale difluoromethylation processes. These methods are designed to maximize yield and purity while minimizing costs and environmental impact. The use of stable and inexpensive reagents like sodium 2-chloro-2,2-difluoroacetate is common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-2-(chlorodifluoromethoxy)-1,1,1-trifluoroethane undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where halogen atoms are replaced by other nucleophiles.
Addition Reactions: It can also undergo addition reactions, particularly with difluorocarbene intermediates, leading to the formation of new carbon-fluorine bonds.
Common Reagents and Conditions
Common reagents used in reactions with this compound include:
Sodium 2-chloro-2,2-difluoroacetate: Used in difluoromethylation reactions.
Tetrabutylammonium bromide: Acts as a phase-transfer catalyst.
Potassium carbonate: Serves as a base in various reactions.
Major Products
The major products formed from these reactions include aryl difluoromethyl ethers and difluoro-2H-benzofuran derivatives. These products are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .
Scientific Research Applications
2-Chloro-2-(chlorodifluoromethoxy)-1,1,1-trifluoroethane has several scientific research applications:
Chemistry: Used as a reagent in the synthesis of fluorinated organic compounds.
Biology: Investigated for its potential use in drug development due to its ability to modify biological molecules.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Chloro-2-(chlorodifluoromethoxy)-1,1,1-trifluoroethane involves its interaction with various molecular targets. The compound’s halogen atoms enable it to form strong bonds with other molecules, leading to the modification of their chemical and physical properties. This reactivity is harnessed in various applications, from drug development to materials science .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-2,2-difluoroacetophenone: Another fluorinated compound used in difluoromethylation reactions.
2-Chloro-2-methylpropane: Known for its use in nucleophilic substitution reactions.
Uniqueness
What sets 2-Chloro-2-(chlorodifluoromethoxy)-1,1,1-trifluoroethane apart is its combination of multiple halogen atoms, which enhances its reactivity and stability. This makes it particularly valuable in applications requiring robust and reactive intermediates .
Properties
CAS No. |
172103-31-0 |
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Molecular Formula |
C3HCl2F5O |
Molecular Weight |
218.93 g/mol |
IUPAC Name |
(2S)-2-chloro-2-[chloro(difluoro)methoxy]-1,1,1-trifluoroethane |
InChI |
InChI=1S/C3HCl2F5O/c4-1(2(6,7)8)11-3(5,9)10/h1H/t1-/m1/s1 |
InChI Key |
TZZWXBLENLGFDD-PVQJCKRUSA-N |
Isomeric SMILES |
[C@H](C(F)(F)F)(OC(F)(F)Cl)Cl |
Canonical SMILES |
C(C(F)(F)F)(OC(F)(F)Cl)Cl |
Origin of Product |
United States |
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